molecular formula C9H14ClNO3S B2508409 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride CAS No. 2219419-38-0

2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride

Cat. No.: B2508409
CAS No.: 2219419-38-0
M. Wt: 251.73
InChI Key: LTGKSBHFZRJMAM-UHFFFAOYSA-N
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Description

2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H14ClNO3S. It is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Scientific Research Applications

2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride is utilized in various scientific research applications, including:

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Safety and Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride typically involves the reaction of 1-cyanocyclohexanol with ethane-1-sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form the corresponding sulfonic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous base or water

Major Products Formed

    Substitution Products: Sulfonamides, sulfonate esters, sulfonate thiols

    Hydrolysis Product: Sulfonic acid

    Reduction Product: Amino derivative

Mechanism of Action

The mechanism of action of 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various substituted products. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, thereby modifying their structure and function. The cyano group can also participate in reactions, such as reduction to form amines, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonic acid
  • 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonamide
  • 2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonate ester

Uniqueness

2-[(1-Cyanocyclohexyl)oxy]ethane-1-sulfonyl chloride is unique due to its combination of a sulfonyl chloride group and a cyano group, which provides a versatile platform for various chemical reactions. This dual functionality allows it to be used in a wide range of applications, from organic synthesis to biological studies.

Properties

IUPAC Name

2-(1-cyanocyclohexyl)oxyethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClNO3S/c10-15(12,13)7-6-14-9(8-11)4-2-1-3-5-9/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGKSBHFZRJMAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)OCCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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